4-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride
Overview
Description
4-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride is a chemical compound with the molecular formula C15H22Cl3NO . It is also known as AH-7921 and is a synthetic opioid analgesic drug.
Molecular Structure Analysis
The molecular structure of 4-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride consists of a piperidine ring attached to a dichloro-dimethylphenoxy group via an ethyl chain .Scientific Research Applications
2,4-Dichlorophenoxyacetic Acid (2,4-D) Research Applications
2,4-D is a herbicide that has been extensively studied for its environmental fate, toxicology, and mechanisms of action. Research has shown that 2,4-D can have toxic effects on non-target organisms, necessitating studies on its environmental impact and degradation pathways.
Environmental Fate and Behavior : Studies have focused on understanding the environmental fate of 2,4-D, including its persistence in soil and water and its potential for bioaccumulation. Research has highlighted the importance of microbial degradation in mitigating environmental impacts (Magnoli et al., 2020).
Toxicological Studies : There has been significant research on the toxicological effects of 2,4-D, particularly concerning its potential carcinogenicity and association with non-Hodgkin lymphoma. These studies have yielded mixed results, with some suggesting a possible link at high exposure levels (Stackelberg, 2013; Smith et al., 2017).
Mechanisms of Action and Resistance : Research into the mechanisms of action of 2,4-D has helped to understand how it affects plant physiology, contributing to the development of herbicide-resistant crops. Understanding these mechanisms is crucial for managing resistance and ensuring the sustainable use of herbicides (Zuanazzi et al., 2020).
Piperidine-Based Compounds in Medicinal Chemistry
Piperidine derivatives are a significant class of compounds in medicinal chemistry, with various applications ranging from neurology to oncology.
Neurological Applications : Piperidine derivatives have been investigated for their potential in treating neurological conditions. For example, donepezil, a piperidine derivative, is used in the treatment of Alzheimer's disease, highlighting the therapeutic potential of piperidine-based compounds in neurology (Román & Rogers, 2004).
Antineoplastic Agents : Research has also focused on developing piperidine-based compounds as antineoplastic agents, demonstrating the versatility of this chemical structure in drug development (Hossain et al., 2020).
properties
IUPAC Name |
4-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2NO.ClH/c1-10-9-13(15(17)11(2)14(10)16)19-8-5-12-3-6-18-7-4-12;/h9,12,18H,3-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRZZGCHUXIACN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)Cl)OCCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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